molecular formula C6H5BrO2S B1273328 2-(5-bromothiophen-2-yl)acetic Acid CAS No. 71637-38-2

2-(5-bromothiophen-2-yl)acetic Acid

Cat. No.: B1273328
CAS No.: 71637-38-2
M. Wt: 221.07 g/mol
InChI Key: HQIXXXJTRKTFIF-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)acetic acid is an organic compound with the molecular formula C6H5BrO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring and an acetic acid group at the 2-position

Scientific Research Applications

2-(5-Bromothiophen-2-yl)acetic acid has several applications in scientific research:

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-bromothiophen-2-yl)acetic acid typically involves the bromination of 2-thiophen-2-ylacetic acid. One common method includes the use of bromine in acetic acid as a solvent. The reaction is carried out at temperatures between 10°C and 20°C for approximately 30 minutes .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

Common Reagents and Conditions:

    Bromine in Acetic Acid: Used for the initial bromination step.

    Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura coupling.

    Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.

Major Products:

    Substituted Thiophenes: Resulting from nucleophilic substitution reactions.

    Biaryl Compounds: Formed through coupling reactions.

Mechanism of Action

The mechanism of action of 2-(5-bromothiophen-2-yl)acetic acid depends on its specific application. In coupling reactions, the bromine atom is typically activated by a palladium catalyst, facilitating the formation of a new carbon-carbon bond. In medicinal chemistry, the compound’s biological activity would depend on its interaction with specific molecular targets, which could include enzymes, receptors, or other proteins .

Comparison with Similar Compounds

    2-(5-Chlorothiophen-2-yl)acetic Acid: Similar structure but with a chlorine atom instead of bromine.

    2-(5-Iodothiophen-2-yl)acetic Acid: Contains an iodine atom, which can affect reactivity and applications.

    2-(5-Methylthiophen-2-yl)acetic Acid:

Uniqueness: 2-(5-Bromothiophen-2-yl)acetic acid is unique due to the presence of the bromine atom, which provides distinct reactivity patterns, especially in coupling reactions. The bromine atom’s size and electron-withdrawing properties influence the compound’s behavior in various chemical transformations.

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S/c7-5-2-1-4(10-5)3-6(8)9/h1-2H,3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIXXXJTRKTFIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306391
Record name 5-Bromo-2-thiopheneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71637-38-2
Record name 5-Bromo-2-thiopheneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71637-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-thiopheneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-bromothiophen-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2-(thiophen-2-yl)acetic acid (2 g, 14 m mol) in HOAc (10 ml) was added dropwise bromine (2.25 g, 14 mmol) at 10-20° C. for 30 min. The mixture was allowed to warm to room temperature for 3 hours. Then it was diluted with water (100 ml), neutralized to pH=5 with anhydrous sodium carbonate and extracted with EtOAc (100 ml×3). Dried over Na2SO4, filtered and concentrated to afford crude product as brown oil. MS (ESI): m/z 220.9 [M+1]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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